L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl-

Description

Properties

CAS No. |

200954-57-0 |

|---|---|

Molecular Formula |

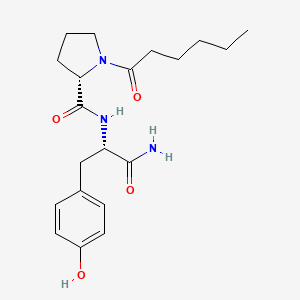

C20H29N3O4 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-hexanoylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H29N3O4/c1-2-3-4-7-18(25)23-12-5-6-17(23)20(27)22-16(19(21)26)13-14-8-10-15(24)11-9-14/h8-11,16-17,24H,2-7,12-13H2,1H3,(H2,21,26)(H,22,27)/t16-,17-/m0/s1 |

InChI Key |

ZURZNROGUUVCMD-IRXDYDNUSA-N |

Isomeric SMILES |

CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |

Canonical SMILES |

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Protection of Functional Groups

To prevent side reactions during synthesis, functional groups on the amino acids are protected:

Step 2: Coupling Reaction

The coupling reaction employs carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic agents like hydroxybenzotriazole (HOBt) or N-hydroxy succinimide (NHS). This step connects the hexanoyl group to proline and subsequently links proline to tyrosinamide.

Step 3: Deprotection

After successful coupling, the protecting groups are removed under acidic or hydrogenolytic conditions:

- Acidic deprotection is achieved using trifluoroacetic acid (TFA).

- Hydrogenolysis is performed using palladium on carbon (Pd/C) and hydrogen gas.

Step 4: Purification

The crude product is purified using:

- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used.

- Crystallization: The purified compound may be crystallized from solvents like ethanol or methanol.

Detailed Protocols

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Protection | Boc-Pro-OH, benzyl-Tyr-OH, hexanoic acid | Protected intermediates |

| Coupling Reaction | DCC/HOBt in dichloromethane (DCM), coupling at room temperature | Formation of peptide bonds |

| Deprotection | TFA in DCM for Boc removal; Pd/C and H$$_2$$ for benzyl group removal | Final compound synthesis |

| Purification | RP-HPLC with acetonitrile-water gradient, UV detection at 260 nm | Pure L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- |

Analysis and Characterization

Characterization methods include:

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies functional groups.

- Nuclear Magnetic Resonance (NMR): Provides structural details.

- Chromatography: Ensures purity and verifies retention times.

Notes on Optimization

To enhance yield and reduce by-products:

- Use freshly distilled solvents to avoid impurities.

- Employ excess reagents for coupling to drive the reaction forward.

- Optimize pH during deprotection steps to minimize degradation.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The carbonyl group in the hexanoyl chain can be reduced to an alcohol.

Substitution: The amide bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

1.1. Treatment of Tyrosinemia

Tyrosinemia is an inherited metabolic disorder characterized by the accumulation of tyrosine and its metabolites due to enzyme deficiencies. L-Tyrosinamide is relevant in the context of tyrosinemia as it may play a role in the management of this condition by modulating tyrosine levels in the body. The compound's structure suggests it could influence metabolic pathways involving tyrosine, potentially aiding in the treatment of tyrosinemia type 1, where fumarylacetoacetate hydrolase deficiency leads to severe health issues including liver and kidney dysfunction .

1.2. Tyrosinase Inhibition

L-Tyrosinamide has been studied for its potential as a tyrosinase inhibitor, which is crucial for conditions associated with hyperpigmentation such as melasma and age spots. Tyrosinase is the key enzyme involved in melanin production, and inhibiting its activity can reduce pigmentation. Research indicates that compounds similar to L-Tyrosinamide show promise in inhibiting tyrosinase activity, thereby providing a therapeutic approach for skin whitening agents .

2.1. Enzyme Kinetics Studies

Studies have demonstrated that L-Tyrosinamide can be utilized in enzyme kinetics research to better understand the mechanisms of tyrosinase inhibition. By analyzing its effects on enzyme activity in vitro, researchers can elucidate how structural modifications influence inhibitory potency and selectivity against tyrosinase .

2.2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of L-Tyrosinamide with tyrosinase, providing insights into its potential effectiveness as an inhibitor. These computational approaches allow for the identification of key interactions between the compound and the active site of the enzyme, guiding further optimization of its structure for enhanced efficacy .

3.1. Clinical Implications

A case study involving patients with tyrosinemia type 1 demonstrated that early intervention with dietary modifications and pharmacological treatments could significantly improve patient outcomes. While L-Tyrosinamide itself has not been directly tested in clinical settings, its role as a modulator of tyrosine metabolism suggests it could be beneficial when combined with established treatments such as nitisinone .

3.2. Comparative Studies

Comparative studies between L-Tyrosinamide and other known tyrosinase inhibitors (e.g., kojic acid) indicate that while L-Tyrosinamide shows promise, its efficacy may vary based on concentration and formulation . These studies underscore the importance of rigorous testing to establish optimal dosages and delivery methods.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs with Modified Backbones

2.1.1. L-Prolinamide, 5-oxo-1-(1-oxohexyl)-L-prolyl-L-histidyl (CAS 139693-21-3)

- Molecular Formula : C22H32N6O5

- Molecular Weight : 460.53 g/mol

- Key Features : Replaces tyrosine with histidine, introducing an imidazole side chain that enhances metal-binding capacity. The shorter acyl chain (1-oxohexyl vs. multiple hexyl groups in the target compound) reduces hydrophobicity. Predicted properties include a boiling point of 902.9°C and density of 1.326 g/cm³ .

- Functional Implications : The histidine residue may confer pH-dependent reactivity, contrasting with the tyrosine-mediated aromatic interactions in the target compound.

2.1.2. L-Threoninamide, N-[(2E)-1-oxo-3-[4-(phosphonooxy)phenyl]-2-propen-1-yl]-L-leucyl-L-prolyl-L-glutaminyl (CAS 918937-41-4)

- Molecular Formula: Not explicitly provided, but includes a phosphonooxy group and glutaminyl residue.

- This contrasts with the tyrosine-dominated hydrophobicity of the target compound .

2.2. Larger Peptide Derivatives

2.2.1. L-Tyrosine, L-phenylalanyl-L-leucyl-L-prolyl-L-tyrosyl-L-prolyl-L-tyrosyl (CAS 843612-00-0)

- Molecular Formula : C52H63N7O11

- Molecular Weight : 962.10 g/mol

- Key Features: A hexapeptide with multiple tyrosine and proline residues.

2.2.2. L-Tyrosine, L-methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl (CAS 158155-21-6)

- Molecular Formula : C38H50N6O9S

- Molecular Weight : 766.90 g/mol

- Key Features : Incorporates methionine (sulfur-containing) and three proline residues, creating a rigid, cyclic structure. The sulfur atom may participate in redox reactions, a feature absent in the target compound .

2.3. Functional Comparisons

Q & A

Basic: What are the key physicochemical properties of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- and how are they experimentally determined?

Answer:

The compound’s molecular formula is C₂₂H₃₂N₆O₅ with a molecular weight of 460.53 g/mol . Key predicted properties include:

- Boiling point : 902.9±65.0 °C (using quantitative structure-property relationship models)

- Density : 1.326±0.06 g/cm³

- pKa : 12.54±0.20 (indicating basicity under physiological conditions) .

Experimental determination involves: - Mass spectrometry for molecular weight validation.

- Differential scanning calorimetry (DSC) to assess thermal stability.

- HPLC with polar stationary phases to measure purity and retention behavior.

For accurate pKa determination, potentiometric titration in aqueous buffers is recommended .

Basic: What spectroscopic methods are most effective for structural elucidation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve backbone prolyl and tyrosinamide residues. For example, the amide proton in L-prolyl groups typically appears at δ 7.8–8.2 ppm in DMSO-d₆ .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O) of the oxohexyl group (~1680–1720 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

- X-ray Crystallography : For absolute conformation, grow single crystals in polar aprotic solvents (e.g., DMF/water mixtures) and resolve using synchrotron radiation .

Advanced: How can conformational dynamics of the compound influence its biological interactions?

Answer:

The prolyl ring puckering and oxohexyl side-chain flexibility affect binding to targets like peptide receptors or enzymes. Methodological approaches include:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model backbone rigidity and side-chain mobility in aqueous environments .

- Circular Dichroism (CD) : Monitor pH-dependent conformational changes (e.g., proline cis-trans isomerization) in phosphate buffers (pH 3–9) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized targets (e.g., proteases) under varying ionic strengths .

Advanced: How should researchers resolve contradictions in purity assays during synthesis optimization?

Answer:

Discrepancies between HPLC purity (e.g., 95%) and mass spectrometry data often arise from:

- Co-eluting isomers : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol gradients .

- In-source fragmentation in MS : Lower ionization energy (e.g., ESI at 20 eV) to prevent degradation .

- Residual solvents : Pair Gas Chromatography (GC) with headspace sampling to detect volatile impurities (e.g., DMF) .

Basic: What synthetic strategies minimize by-products during the acylation of L-prolyl residues?

Answer:

- Coupling Reagents : Use HATU or PyBOP (over DCC) to reduce racemization. Optimize equivalents (1.2–1.5x) relative to the oxohexyl precursor .

- Solvent Selection : Anhydrous DMF or THF improves solubility of hydrophobic intermediates .

- Temperature Control : Maintain 0–4°C during activation to prevent side reactions.

Post-synthesis, purify via reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Answer:

- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 48 hours. Monitor degradation via UPLC-MS .

- pH Stability : Prepare buffers (pH 1–9) and incubate at 37°C. Sample at 0, 7, 14 days; quantify intact compound via validated HPLC methods .

- Light Sensitivity : Store in amber vials under UV light (254 nm) for 72 hours; assess photodegradation products .

Advanced: What computational approaches predict interaction motifs with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to proline-rich domains (e.g., SH3 domains). Parameterize the oxohexyl group as a flexible side chain .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide carbonyls) and hydrophobic regions (hexyl chain) using Schrödinger’s Phase .

- QM/MM Simulations : Combine density functional theory (B3LYP) for the ligand with molecular mechanics for the protein to refine binding energy calculations .

Basic: How should researchers validate the compound’s solubility for in vitro assays?

Answer:

- Shake-Flask Method : Dissolve 1 mg in 1 mL PBS (pH 7.4) or DMSO. Vortex for 24 hours at 25°C, filter (0.22 μm), and quantify via UV-Vis (λ = 280 nm for tyrosine) .

- Critical Micelle Concentration (CMC) : For amphiphilic behavior, use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Advanced: What strategies address discrepancies between predicted and observed bioactivity?

Answer:

- Off-Target Screening : Use a kinase panel (e.g., Eurofins DiscoverX) to identify unintended interactions .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via LC-HRMS to assess metabolic stability .

- Epimerization Checks : Compare CD spectra of synthesized vs. authentic standards to rule out D-isomer contamination .

Basic: What analytical techniques are recommended for quantifying the compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile. Monitor transitions for [M+H]⁺ (m/z 461.2 → 345.1) .

- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) for serum/plasma. Validate recovery (>85%) and matrix effects (±15%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.